![molecular formula C13H9BrF2O B13502687 1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene is an organic compound that features a bromomethyl group attached to a phenoxy ring, which is further substituted with two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene typically involves a multi-step process. One common method includes the bromination of 4-methylphenol to form 4-(bromomethyl)phenol, followed by a nucleophilic substitution reaction with 3,5-difluorobenzene. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenoxy ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as DMF or acetonitrile.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy compounds.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Formation of aldehydes, carboxylic acids, alcohols, or alkanes.
Applications De Recherche Scientifique
1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene depends on the specific application and target. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The phenoxy ring and fluorine substituents can influence the compound’s reactivity and interactions with molecular targets, such as enzymes or receptors, through electronic and steric effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene
- 1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene
- 5-(Bromomethyl)-1,3-benzodioxole
Uniqueness
1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene is unique due to the presence of both bromomethyl and difluorobenzene groups, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C13H9BrF2O |
|---|---|
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)phenoxy]-3,5-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-8-9-1-3-12(4-2-9)17-13-6-10(15)5-11(16)7-13/h1-7H,8H2 |
Clé InChI |
LVXMPPNMFWPHAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CBr)OC2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13502607.png)
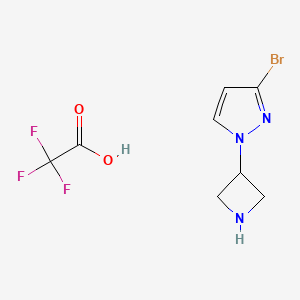
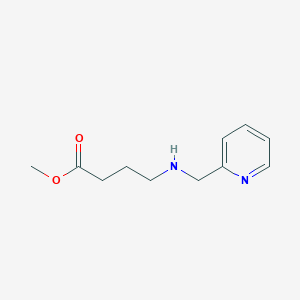
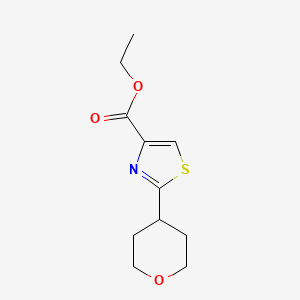
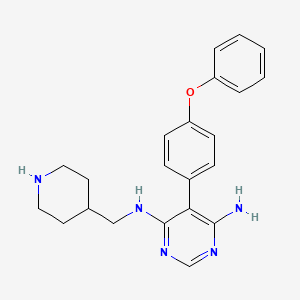
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)
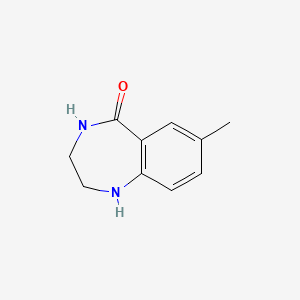

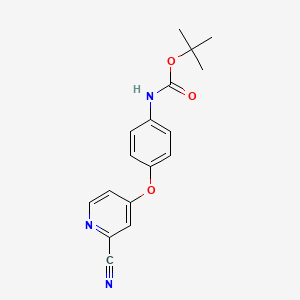
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)


![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
